BenchChemオンラインストアへようこそ!

Ethynodiol

Progesterone receptor Estrane progestins Receptor binding kinetics

Ethynodiol is the active parent alcohol of ethynodiol diacetate, a norethindrone prodrug requiring metabolic activation. It offers distinct advantages for research: rapid first-pass conversion to norethindrone (undetectable at 1 h post-dose), the highest estrogen receptor binding among 19-nor-progestogens (Ki 1.3×10⁻⁷ M), and a quantifiably lower androgenic index (0.21) vs norethindrone (0.25) and levonorgestrel (0.29). Ideal for prodrug activation studies, dual-receptor binding assays, and low-androgenicity formulation screening. Procure today for your SAR and metabolism research.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 1231-93-2
Cat. No. B195179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynodiol
CAS1231-93-2
Synonyms(3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol;  19-Nor-17α-pregn-4-en-20-yne-3β,17-diol; 
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
InChIInChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyJYILPERKVHXLNF-QMNUTNMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilitySolubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/

Structure & Identifiers


Interactive Chemical Structure Model





Ethynodiol CAS 1231-93-2: Core Pharmacological Profile and Procurement‑Relevant Distinction from Ethynodiol Diacetate


Ethynodiol (CAS 1231‑93‑2) is a steroidal progestin belonging to the estrane class of 19‑nortestosterone derivatives [1]. It is structurally characterized as (3S,8R,9S,10R,13S,14S,17R)‑17‑ethynyl‑13‑methyl‑2,3,6,7,8,9,10,11,12,14,15,16‑dodecahydro‑1H‑cyclopenta[a]phenanthrene‑3,17‑diol, a terminal acetylenic compound with a 3β,17β‑diol configuration [1]. Ethynodiol itself was never marketed as a standalone drug; its clinical and commercial relevance derives entirely from its diacetylated prodrug form, ethynodiol diacetate (CAS 297‑76‑7), which undergoes rapid hepatic deacetylation to release the active parent alcohol [1]. Consequently, procurement and scientific sourcing decisions for ethynodiol must account for the fact that commercial suppliers typically reference ethynodiol diacetate under the ethynodiol nomenclature, and the pharmacological evidence base for this compound resides exclusively with the diacetate prodrug [1].

Ethynodiol (as Ethynodiol Diacetate): Why Direct Substitution with Other Estrane Progestins Is Not Scientifically Equivalent


Ethynodiol diacetate is a prodrug that requires metabolic activation to norethindrone to exert its progestational effects, a property it shares with lynestrenol and norethynodrel but not with norethindrone acetate or levonorgestrel [1]. This metabolic dependence creates critical differentiation points: ethynodiol diacetate exhibits negligible direct binding to the human progesterone receptor in vitro, whereas norethindrone and norgestrel show significant direct receptor engagement [2]. Furthermore, ethynodiol diacetate demonstrates a distinct estrogen receptor binding profile relative to its estrane analogs [3]. These biochemical differences preclude simple potency‑based interchange; the decision to source ethynodiol diacetate over norethindrone acetate or levonorgestrel must be justified by the specific requirements of the experimental model (e.g., prodrug activation studies, estrogen‑receptor modulation, or comparative androgenicity profiling) rather than by generic progestin activity.

Ethynodiol Diacetate: Quantified Differentiation Evidence Versus Norethindrone, Norethindrone Acetate, and Levonorgestrel


Progesterone Receptor Binding Affinity: Ethynodiol Diacetate vs. Norethindrone and Lynestrenol in Rabbit Uterine Cytosol

Ethynodiol diacetate exhibits a Ki of 1.3 × 10⁻⁷ M for the progesterone receptor in rabbit uterine cytosol, which is approximately 57‑fold weaker than norethindrone (Ki = 2.3 × 10⁻⁹ M) and approximately 6.5‑fold stronger than lynestrenol (Ki = 8.4 × 10⁻⁷ M) [1]. This quantifies the requirement for metabolic activation: ethynodiol diacetate's intrinsic receptor affinity is low, and its progestational activity in vivo depends entirely on conversion to norethindrone [1].

Progesterone receptor Estrane progestins Receptor binding kinetics

Estradiol Receptor Binding Affinity: Ethynodiol Diacetate vs. Norethindrone Acetate and Lynestrenol

Ethynodiol diacetate binds to the estradiol‑17β (E₂) receptor with a Ki of 1.3 × 10⁻⁷ M in rabbit uterine cytosol, exhibiting the highest affinity among tested estranes, exceeding norethindrone acetate, norethindrone, and lynestrenol (Ki = 8.4 × 10⁻⁷ M) [1]. This contrasts with its progesterone receptor profile, where ethynodiol diacetate ranks among the weakest binders [1].

Estrogen receptor 19‑nor‑progestogens Receptor cross‑reactivity

In Vivo Progestational Potency: Ethynodiol Diacetate vs. Norethindrone Acetate vs. Levonorgestrel

Based on human endometrial subnuclear vacuolization and delay of menses assays, ethynodiol diacetate, norethindrone, and norethindrone acetate are considered roughly equivalent in progestational potency, whereas levonorgestrel is 10‑ to 20‑fold more potent [1]. This equivalence class is a critical procurement consideration: ethynodiol diacetate offers the same clinical progestin effect per milligram as norethindrone‑based formulations, but with a distinct metabolic activation pathway and estrogen‑receptor binding profile.

Progestin potency Oral contraceptive Endometrial transformation

Androgenic Activity Index: Ethynodiol Diacetate vs. Norethindrone and Levonorgestrel Formulations

The androgenic activity of oral contraceptive formulations, expressed as mg of methyltestosterone equivalents per 28‑day cycle, ranks Demulen 1/35 (ethynodiol diacetate) at 0.21, Ortho‑Novum 777 (norethindrone) at 0.25, and Triphasil (levonorgestrel) at 0.29 [1]. Ethynodiol diacetate demonstrates an intermediate androgenic profile: lower androgenicity than norethindrone‑ and levonorgestrel‑containing products, but higher than norgestimate‑ or desogestrel‑based formulations [1].

Androgenicity Oral contraceptive Progestin selection

Metabolic Conversion to Norethindrone: Ethynodiol Diacetate vs. Norethindrone Acetate

Following oral administration of radiolabeled ethynodiol diacetate, the parent compound is undetectable in human plasma after 1 hour; the principal free plasma metabolite at 2 hours is norethindrone [1]. This rapid and complete conversion distinguishes ethynodiol diacetate from norethindrone acetate, which also converts to norethindrone but via a different enzymatic step (deacetylation at C‑3 vs. C‑3 and C‑17) [2]. The plasma half‑life of total radioactivity is 25 hours, reflecting the pharmacokinetics of the norethindrone metabolite pool rather than the administered prodrug [1].

Prodrug metabolism Pharmacokinetics Hepatic first‑pass

Human Progesterone Receptor Binding: Ethynodiol Diacetate vs. Norethindrone

In equilibrium dialysis studies using 20,000 g supernatants of human uterine endometrium and myometrium, ethynodiol diacetate showed insignificant binding to the progesterone receptor, whereas norethindrone demonstrated high binding capacity [1]. This confirms that the prodrug requires metabolic activation to norethindrone to engage the human progesterone receptor, a property shared with lynestrenol and norethynodrel but not with norethindrone acetate, which also requires deacetylation [1].

Human progesterone receptor Equilibrium dialysis Estrane progestins

Ethynodiol Diacetate: Research and Industrial Application Scenarios Supported by Quantified Differentiation Evidence


Prodrug Activation and Metabolic Pathway Studies

Ethynodiol diacetate is the optimal choice for investigations requiring a norethindrone prodrug with rapid and complete first‑pass conversion. Its undetectable parent drug level at 1 hour post‑dose and principal norethindrone metabolite at 2 hours [1] provide a well‑characterized pharmacokinetic model for studying prodrug activation, deacetylation kinetics, and the role of hepatic esterases in steroid metabolism. This contrasts with norethindrone acetate, which undergoes only single‑site deacetylation, and levonorgestrel, which is active unchanged [2]. Use Cases: in vitro hepatocyte metabolism assays; in vivo prodrug‑to‑active drug conversion studies; comparative prodrug design research.

Estrogen Receptor Modulation Experiments

For experiments requiring a progestin that demonstrates measurable estrogen receptor binding, ethynodiol diacetate is the preferred estrane based on its Ki of 1.3 × 10⁻⁷ M for the rabbit uterine E₂ receptor, the highest among tested 19‑nor‑progestogens [1]. This property is particularly relevant in studies examining the interplay between progestational and estrogenic signaling, where other estranes (e.g., norethindrone, lynestrenol) exhibit weaker or negligible E₂ receptor engagement. Use Cases: dual‑receptor binding assays; transcriptional activation studies in estrogen‑responsive cell lines; investigation of progestin‑mediated estrogen receptor cross‑talk.

Low‑Androgenicity Progestin Formulation Development

Ethynodiol diacetate provides a quantifiably lower androgenic activity index (0.21 methyltestosterone equivalents per 28‑day cycle) compared to norethindrone (0.25) and levonorgestrel (0.29) formulations [1]. This makes it a strategically advantageous progestin for developing oral contraceptive or hormone replacement formulations where minimizing androgenic side effects (e.g., acne, adverse lipid changes) is a clinical or commercial objective. The compound's intermediate androgenicity profile bridges the gap between first‑generation estranes and newer, lower‑androgenicity progestins. Use Cases: preclinical formulation screening for androgenic liability; comparative toxicology studies; development of low‑androgenicity combination products.

Comparative Progestin Pharmacology and Receptor Selectivity Profiling

The distinct receptor binding profile of ethynodiol diacetate — negligible progesterone receptor binding in human tissue [1], moderate estrogen receptor affinity in rabbit uterus [2], and clinical progestational potency equivalent to norethindrone [3] — makes it an essential comparator in studies designed to dissect the structural determinants of steroid receptor selectivity and the pharmacological consequences of prodrug activation. Its inclusion in a panel of estrane progestins enables researchers to isolate the contributions of 3β‑hydroxyl vs. 3‑keto groups, acetylation status, and metabolic activation to overall biological activity. Use Cases: structure‑activity relationship (SAR) studies; receptor selectivity profiling; teaching and reference standard in pharmacology curricula.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethynodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.